3,7-Nonanedione, 2,4,4,6,8-pentamethyl-
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Overview
Description
3,7-Nonanedione, 2,4,4,6,8-pentamethyl- is an organic compound with the molecular formula C14H26O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes multiple methyl groups attached to the nonane backbone, making it highly branched.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Nonanedione, 2,4,4,6,8-pentamethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of 2,4-pentanedione with appropriate alkyl halides under basic conditions. For example, the reaction of 2,4-pentanedione with 1-bromobutane in the presence of sodium amide in liquid ammonia can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3,7-Nonanedione, 2,4,4,6,8-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones with higher oxidation states.
Reduction: Alcohols corresponding to the reduction of the ketone groups.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3,7-Nonanedione, 2,4,4,6,8-pentamethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 3,7-Nonanedione, 2,4,4,6,8-pentamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The branched structure of the compound may also influence its binding affinity and specificity for different molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,4,8,8-pentamethyl-3,7-nonanedione: Another highly branched diketone with similar structural features.
3,7-Nonadien-2-one, 4,8-dimethyl-: A related compound with a similar backbone but different functional groups.
Uniqueness
3,7-Nonanedione, 2,4,4,6,8-pentamethyl- is unique due to its specific arrangement of methyl groups and ketone functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65738-41-2 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2,4,4,6,8-pentamethylnonane-3,7-dione |
InChI |
InChI=1S/C14H26O2/c1-9(2)12(15)11(5)8-14(6,7)13(16)10(3)4/h9-11H,8H2,1-7H3 |
InChI Key |
UGSTVYPETWXHMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)CC(C)(C)C(=O)C(C)C |
Origin of Product |
United States |
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